![molecular formula C7H7NO2 B2525274 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one CAS No. 1196151-20-8](/img/structure/B2525274.png)
6,7-Dihydrobenzo[D]isoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydrobenzo[D]isoxazol-5(4H)-one is a chemical compound with the molecular formula C7H7NO2 . It is a solid substance and is used in research. This compound has been synthesized by cyclocondensation of 2-[(1H-1,2,3-triazol-1-yl)acetyl]cyclohexane-1,3-diones with phenylhydrazine or hydroxylamine .
Synthesis Analysis
The synthesis of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one has been achieved through a synthetic enzyme (synzyme) catalyzed multicomponent reaction . The catalytic system could be used up to 15 times without any notable loss of its activity . After removing the solvent, the target 6,7-dihydrobenzo [d]isoxazol-4 (5 H )-ones were isolated by column chromatography .Molecular Structure Analysis
The structure and composition of the obtained compounds were confirmed by 1H, 13C, 19F NMR spectroscopy methods and by data of elemental analysis .Chemical Reactions Analysis
The mechanism of the reaction was investigated and among the three reaction pathway possibilities, only one was operating under the developed conditions . ESI-MS(/MS) allowed for both the simultaneous monitoring of the multicomponent reaction (MCR) and the proposition of a kinetic model to explain the transformation .Physical And Chemical Properties Analysis
6,7-Dihydrobenzo[D]isoxazol-5(4H)-one is a solid substance . It has a molecular weight of 137.14 . The InChI code of this compound is 1S/C7H7NO2/c9-6-2-1-3-7-5 (6)4-8-10-7/h4H,1-3H2 .Scientific Research Applications
Antiproliferative Activity and HSP90 Inhibition
Background: 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one is a versatile scaffold for drug development. Researchers have synthesized a series of 8-aryl-4,5-dihydrothiazolo[4′,5′:3,4]benzo[1,2-c]isoxazol-2-amines using an effective method. This method involves α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones, followed by condensation with thiourea in acetonitrile .
Applications:- HSP90 Inhibition : The selected compounds significantly affected HSP90 client proteins, including steroid hormone receptors and the anti-apoptotic factor BCL2. This suggests their potential as HSP90 inhibitors, which play a crucial role in cancer progression .
Organocatalytic Asymmetric Mannich Reaction
Background: An efficient organocatalytic asymmetric Mannich reaction was developed using 6,7-dihydrobenzo[D]isoxazol-5(4H)-ones. A bifunctional squaramide/Brønsted base organocatalyst facilitated the enantioselective Mannich addition, leading to chiral 3-aminooxindoles with tetrasubstituted stereocenters .
Applications:Oxazolones as Templates
Background: Oxazol-5-(4H)-ones, including 6,7-dihydrobenzo[D]isoxazol-5(4H)-one, serve as versatile templates for stereoselective syntheses. They have been explored in various contexts, including amino acid synthesis and heterocyclic scaffold construction .
Applications:Mechanism of Action
Target of Action
The primary target of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one is the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that assists in the proper folding of proteins, including steroid hormone receptors and the anti-apoptotic factor BCL2 .
Mode of Action
6,7-Dihydrobenzo[D]isoxazol-5(4H)-one interacts with HSP90, affecting its ability to correctly fold proteins . This interaction disrupts the normal function of HSP90, leading to changes in the activity of its client proteins .
Biochemical Pathways
The disruption of HSP90’s function affects multiple biochemical pathways. Particularly, it impacts the pathways involving its client proteins, such as steroid hormone receptors and the anti-apoptotic factor BCL2 . The downstream effects of these disruptions can vary, but they often result in the inhibition of cell proliferation, particularly in cancer cells .
Result of Action
The interaction of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one with HSP90 leads to significant molecular and cellular effects. Specifically, it has been found to exhibit high antiproliferative potency against MCF-7 breast cancer cells . This suggests that the compound could be of interest for anticancer drug development .
properties
IUPAC Name |
6,7-dihydro-4H-1,2-benzoxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-1-2-7-5(3-6)4-8-10-7/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORWAKUSTQFOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1196151-20-8 |
Source
|
Record name | 4,5,6,7-tetrahydro-1,2-benzoxazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.